molecular formula C9H22Cl2N2O B2880371 N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride CAS No. 1233955-36-6

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride

Cat. No.: B2880371
CAS No.: 1233955-36-6
M. Wt: 245.19
InChI Key: YBAWVRSSJXRQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride is a high-purity chemical reagent supplied for research and further manufacturing applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Research and Application Context Piperidine derivatives are of significant interest in medicinal chemistry and neuroscience research. Structurally similar compounds, specifically those featuring an ethoxyethyl chain linked to a piperidine amine, are key intermediates and building blocks in the development of novel bioactive molecules . Recent scientific investigations highlight that piperidine-based compounds are being actively explored as multiple targeting ligands . A prominent area of research involves designing compounds that act as histamine H3 receptor (H3R) antagonists/inverse agonists while simultaneously inhibiting enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This multi-target approach is a promising strategy for investigating potential therapies for complex neurodegenerative conditions, such as Alzheimer's disease, by enhancing multiple neurotransmitter systems in the brain . The structural motif present in N-(2-Ethoxyethyl)piperidin-4-amine makes it a valuable scaffold for synthesizing and studying such advanced pharmacological tools.

Properties

IUPAC Name

N-(2-ethoxyethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-2-12-8-7-11-9-3-5-10-6-4-9;;/h9-11H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAWVRSSJXRQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNC1CCNCC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of N-(2-Ethoxyethyl)piperidin-4-amine.

    Reduction: Secondary or tertiary amines.

    Substitution: Derivatives with different functional groups replacing the ethoxyethyl group.

Scientific Research Applications

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride and analogous compounds:

Substituent-Driven Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Purity (%) Key Functional Groups
N-(2-Ethoxyethyl)piperidin-4-amine diHCl 2-Ethoxyethyl Not reported Not reported Not reported Ether, alkyl
DDO-02003 Benzo[d]oxazol-2-ylmethyl 352.20 207–211 95.27 Aromatic heterocycle
DDO-02008 4-Methylbenzyl Not reported 205–207 96.50 Aromatic, methyl
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine diHCl 5-Chloro-2-fluorobenzyl 315.60 Not reported ≥95 Halogens (Cl, F)
1-(2,6-Dimethoxybenzyl)piperidin-4-amine diHCl 2,6-Dimethoxybenzyl 323.30 Not reported Not reported Methoxy, aromatic
N-(4-Nitrobenzyl)piperidin-4-amine diHCl 4-Nitrobenzyl 308.20 Not reported 95.0 Nitro group

Key Observations:

  • Electronic Effects: The ethoxyethyl group in the target compound lacks aromaticity, unlike DDO-02003 (benzooxazole) or nitrobenzyl derivatives .
  • Lipophilicity : Halogenated analogs (e.g., 5-chloro-2-fluorobenzyl) exhibit higher lipophilicity (logP ~2.5–3.0 estimated) compared to the ethoxyethyl variant (logP ~1.5–2.0), influencing membrane permeability .
  • Thermal Stability : Melting points for aromatic derivatives (e.g., DDO-02003: 207–211°C) are higher than aliphatic analogs, suggesting stronger crystal lattice interactions .

Biological Activity

N-(2-Ethoxyethyl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its piperidine structure, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

  • CAS Number : 1255098-75-9
  • Molecular Formula : C₉H₁₈Cl₂N₂O
  • Molecular Weight : 227.16 g/mol

The compound features a piperidine ring substituted with an ethoxyethyl group, which contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Piperidine derivatives are known to exhibit a range of activities, including:

  • Anticancer Activity : Some studies have indicated that piperidine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including inhibition of key kinases involved in cell proliferation and survival .
  • Neuroprotective Effects : Compounds containing piperidine rings have been explored for their potential in neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .

Anticancer Studies

A study evaluating the anticancer potential of various piperidine derivatives showed that this compound exhibited significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

CompoundCell LineIC50 (μM)
This compoundHepG2 (Liver)11.3
This compoundK562 (Leukemia)4.5

These results suggest that the compound may have potential as an anticancer agent, particularly against hematological malignancies.

Neuroprotective Studies

Research into the neuroprotective properties of piperidine derivatives has shown that they can significantly improve cognitive function in animal models of Alzheimer's disease. The ability to inhibit AChE and BuChE suggests potential therapeutic applications for cognitive enhancement.

Case Studies

  • Case Study on Anticancer Activity :
    A recent study demonstrated that a derivative of N-(2-Ethoxyethyl)piperidin-4-amine induced apoptosis in HepG2 cells through the activation of caspase pathways. The study utilized molecular docking techniques to elucidate the binding affinity of the compound with VEGFR-2, ERK-2, and Abl-1 kinases, highlighting its multitarget approach in cancer therapy .
  • Case Study on Neuroprotection :
    In a model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced neurodegeneration markers. The study indicated enhanced cholinergic signaling due to AChE inhibition, suggesting a viable pathway for therapeutic intervention in neurodegenerative disorders .

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